molecular formula C22H24FN5O5S B12724657 1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N'-(4-fluorophenyl)- CAS No. 142744-28-3

1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N'-(4-fluorophenyl)-

Cat. No.: B12724657
CAS No.: 142744-28-3
M. Wt: 489.5 g/mol
InChI Key: YXBRWTPSYYDWIO-UHFFFAOYSA-N
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Description

1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N’-(4-fluorophenyl)- is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N’-(4-fluorophenyl)- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core 1,3-Benzenediamine structure, followed by the introduction of the dimethylamino, furanyl, thioethyl, dinitro, and fluorophenyl groups through a series of substitution and addition reactions. Each step must be carefully controlled to ensure the correct placement of functional groups and to avoid unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would utilize automated systems to precisely control reaction conditions such as temperature, pressure, and reagent concentrations. The use of catalysts and advanced purification techniques would be essential to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N’-(4-fluorophenyl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can target the nitro groups, converting them to amines.

    Substitution: The aromatic rings and other functional groups can participate in substitution reactions, allowing for further modification of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction of nitro groups results in corresponding amines.

Scientific Research Applications

1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N’-(4-fluorophenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N’-(4-fluorophenyl)- exerts its effects involves interactions with specific molecular targets and pathways. The compound’s various functional groups allow it to bind to and modulate the activity of enzymes, receptors, and other proteins. This can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzenediamine, 2-methyl-: Similar in structure but lacks the additional functional groups present in the target compound.

    1,3-Benzenediamine, 4-methyl-: Another variant with a different substitution pattern on the benzene ring.

    1,3-Benzenediamine, 5-nitro-: Contains a nitro group but differs in other substituents.

Uniqueness

1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N’-(4-fluorophenyl)- is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.

Properties

CAS No.

142744-28-3

Molecular Formula

C22H24FN5O5S

Molecular Weight

489.5 g/mol

IUPAC Name

1-N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-3-N-(4-fluorophenyl)-4,6-dinitrobenzene-1,3-diamine

InChI

InChI=1S/C22H24FN5O5S/c1-26(2)13-17-7-8-18(33-17)14-34-10-9-24-19-11-20(25-16-5-3-15(23)4-6-16)22(28(31)32)12-21(19)27(29)30/h3-8,11-12,24-25H,9-10,13-14H2,1-2H3

InChI Key

YXBRWTPSYYDWIO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC=C(O1)CSCCNC2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])NC3=CC=C(C=C3)F

Origin of Product

United States

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